![molecular formula C10H10N2OS B2886310 4-Cyclobutoxythieno[3,2-d]pyrimidine CAS No. 2175979-36-7](/img/structure/B2886310.png)
4-Cyclobutoxythieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Cyclobutoxythieno[3,2-d]pyrimidine” is a compound that falls under the category of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exist in numerous natural and synthetic forms .
Molecular Structure Analysis
Thienopyrimidines, including “this compound”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” is not detailed in the available resources.Chemical Reactions Analysis
Thienopyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The specific chemical reactions involving “this compound” are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
DNA Damage and Repair
4-Cyclobutoxythieno[3,2-d]pyrimidine is structurally related to cyclobutane pyrimidine dimers, which are significant DNA photoproducts induced by UV radiation. Such dimers are critical in understanding DNA damage and repair mechanisms, particularly photoreactivation, where DNA photolyase utilizes visible light energy to cleave the cyclobutane ring, restoring DNA's original structure. This enzymatic action is vital for maintaining genomic integrity and preventing mutagenesis caused by UV exposure (Sancar, 1994).
Photosensitized DNA Damage
The photosensitization process, which leads to pyrimidine dimerization in DNA, is a significant area of study in photochemical DNA damage. Understanding the photophysical properties of pyrimidines, including derivatives like this compound, can shed light on the mechanisms underlying UV-induced DNA damage. This knowledge is crucial for developing strategies to mitigate such damage, which is relevant in fields ranging from dermatology to DNA repair research (Cuquerella et al., 2011).
Synthetic Methods and Drug Intermediates
The synthesis of related compounds, like 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine, highlights the importance of this compound derivatives in medicinal chemistry. These compounds serve as intermediates in the development of small molecule anticancer drugs, demonstrating the role of such chemicals in drug discovery and development processes (Zhou et al., 2019).
Fluorescence and Nucleic Acid Research
A derivative, 2-aminothieno[3,4-d]pyrimidine, has been used as a fluorescent guanine analogue in DNA studies, enabling the direct visualization of DNA structural transitions like the B-Z transition. This application underscores the potential of this compound derivatives in biophysical studies of nucleic acids, contributing to our understanding of DNA dynamics and interactions (Park et al., 2014).
Antimicrobial and Antitumor Research
Research on related pyrimidine derivatives, like fluorocyclopentenyl-cytosine, demonstrates the potential of this compound analogues in developing new antimicrobial and antitumor agents. These studies are crucial for expanding the arsenal of drugs available for treating various infectious diseases and cancers (Choi et al., 2012).
Wirkmechanismus
Target of Action
For instance, pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit tyrosine kinases , and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR) .
Mode of Action
For example, some pyrimidine derivatives inhibit their targets by binding to the active site and preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the de novo pyrimidine biosynthesis pathway, which is indispensable in proliferating cells . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
The intracellular activation involves several metabolic steps including sequential phosphorylation of the pyrimidine analogue to its monophosphate, diphosphate, and triphosphate .
Result of Action
Similar pyrimidine derivatives have been reported to have significant anticancer activity against various cancer cell lines . For instance, some pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .
Action Environment
The activity of similar pyrimidine derivatives has been reported to be influenced by various factors such as the presence of other drugs, the ph of the environment, and the presence of certain enzymes .
Safety and Hazards
While the specific safety and hazards of “4-Cyclobutoxythieno[3,2-d]pyrimidine” are not detailed in the available resources, it is generally advised that proper safety precautions should be taken during production, storage, transportation, and usage of such compounds to prevent contact, inhalation, and fire hazards .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyclobutyloxythieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-7(3-1)13-10-9-8(4-5-14-9)11-6-12-10/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAYOTNYAKURNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=NC3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
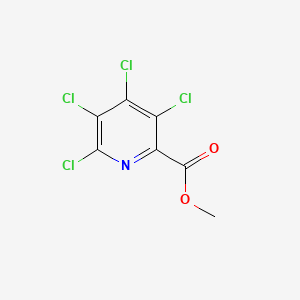
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2886229.png)
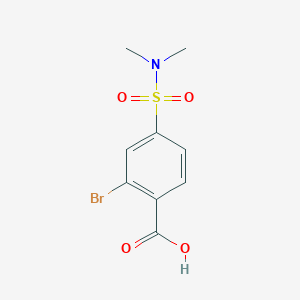

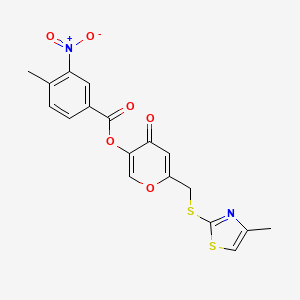
![(Cyclohexylmethyl)[(oxan-4-yl)methyl]amine](/img/structure/B2886236.png)
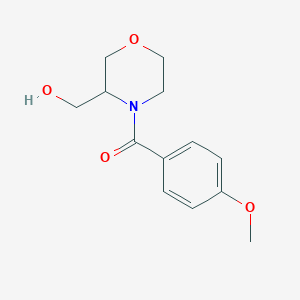
![3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886241.png)

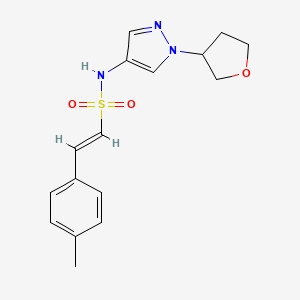
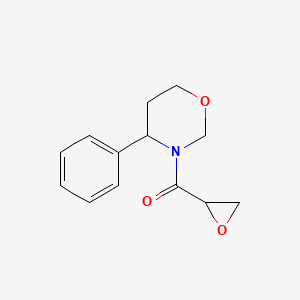
![3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886246.png)

![methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2886249.png)
